![molecular formula C21H17ClFNO3S2 B2960561 2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide CAS No. 338398-82-6](/img/structure/B2960561.png)
2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide is a useful research compound. Its molecular formula is C21H17ClFNO3S2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide , also known by its CAS number 338398-82-6, is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant studies and data tables.
- Molecular Formula : C21H17ClFNO3S2
- Molecular Weight : 449.95 g/mol
- CAS Number : 338398-82-6
This compound contains a chloro group, a fluorophenyl sulfanyl moiety, and a methylsulfonyl group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds that share structural similarities with the target compound. For example, derivatives of 2-(4-methylsulfonylphenyl) indole have shown significant antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .
Table 1: Antibacterial Activity of Related Compounds
Compound | Target Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
7g | MRSA | 1.0 |
7g | E. coli | 2.0 |
7g | K. pneumoniae | 1.5 |
7g | P. aeruginosa | 3.0 |
7g | A. baumannii | 4.0 |
The compounds exhibited a range of MIC values, indicating their effectiveness against various bacterial strains.
Anti-inflammatory Activity
The compound's structural features suggest potential as a COX-2 inhibitor, which is crucial in the treatment of inflammation-related conditions. A study found that similar compounds displayed selective inhibition of COX-2 over COX-1, with selectivity indices significantly higher than traditional anti-inflammatory drugs like indomethacin .
Table 2: COX-2 Inhibition Potency
Compound | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
7a | 0.10 | 132 |
7g | 0.25 | 75 |
Indomethacin | 0.79 | 0.079 |
These results indicate that the synthesized compounds could provide safer alternatives for managing inflammation due to their preferential targeting of COX-2.
Cytotoxicity
The safety profile of these compounds is essential for therapeutic applications. In vitro studies have shown that certain derivatives exhibit low cytotoxicity against human embryonic kidney cells, with therapeutic doses being significantly lower than cytotoxic concentrations .
Table 3: Cytotoxicity Data
Compound | CC50 (µg/mL) | Therapeutic Dose (µg/mL) |
---|---|---|
7a | >32 | <16 |
7g | >32 | <4 |
Control (Ceftriaxone) | >32 | <16 |
This data suggests that the compounds are well-tolerated by human cells at therapeutic doses.
Study on Antimicrobial Efficacy
A comprehensive study conducted on various synthesized derivatives demonstrated that compound 7g showed remarkable antibacterial efficacy against multiple strains of bacteria, establishing it as a lead candidate for further development . The study emphasized the importance of structural modifications in enhancing antibacterial activity.
Study on COX Inhibition
Another research highlighted the selectivity of synthesized compounds towards COX-2 inhibition compared to COX-1, supporting their potential use in treating inflammatory diseases with reduced side effects . The findings indicate that these compounds could be developed into safer anti-inflammatory agents.
属性
IUPAC Name |
2-chloro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO3S2/c1-29(26,27)18-10-11-19(20(22)12-18)21(25)24-16-6-2-14(3-7-16)13-28-17-8-4-15(23)5-9-17/h2-12H,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKIWZDUBMPNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。